Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS 14011-60-0) is a bicyclic compound synthesized via a Diels-Alder reaction between cyclopentadiene and diethyl azodicarboxylate (DEAD) . It serves as a critical intermediate in the production of bicyclo[2.1.0]pentane, a strained carbocycle used in organic synthesis and materials science . The compound features two nitrogen atoms in its bridgehead positions and ester groups at C2 and C3, contributing to its reactivity in hydrogenation and pyrolysis reactions .
Properties
IUPAC Name |
diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-16-10(14)12-8-5-6-9(7-8)13(12)11(15)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKWQGDHULQOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CC(N1C(=O)OCC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286197 | |
| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14011-60-0 | |
| Record name | MLS002608604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclopentadiene reacts with methanesulfonyl cyanide in dichloromethane at −20°C to +40°C to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. Hydrolysis under acidic conditions (e.g., acetic acid) cleaves the sulfonyl group, yielding the bicyclic amine. For diethyl ester formation, subsequent esterification with ethyl chloroformate or diethyl carbonate introduces the carboxylate groups.
Key Parameters
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Solvent : Halogenated hydrocarbons (e.g., dichloromethane) or ethers (e.g., THF).
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Catalyst : Acidic conditions (carboxylic acids) for hydrolysis.
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Yield : ~50–70% for the Diels-Alder step; esterification efficiency depends on stoichiometry.
Direct Esterification of Bicyclic Amines
Source outlines a two-step synthesis for diethyl azodicarboxylate, adaptable to diazabicyclo systems. The method avoids hazardous intermediates, favoring diethyl carbonate as a benign reagent.
Stepwise Synthesis
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Condensation : Diethyl carbonate reacts with ethyl carbazate under sodium ethoxide catalysis (1–6 hours, reflux). Adjusting pH to 3–8 precipitates diethyl hydroazodicarboxylate.
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Oxidation : Hydrogen peroxide in acidic media (HBr or NaBr) oxidizes the intermediate to the azo compound.
Optimization Insights
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Temperature : −15°C to 45°C prevents side reactions during oxidation.
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Catalyst : Bromide ions enhance peroxide activation, improving yield to >80%.
Hydrogenation of Unsaturated Precursors
Source describes hydrogenating 2,3-dimethyl–2,3-diazabicyclo[2.2.1]hept–5-ene-2,3-dicarboxylate to saturate the double bond. This method is critical for stabilizing the bicyclic structure.
Catalytic Hydrogenation
Comparative Advantages
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Selectivity : No epimerization observed due to mild conditions.
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Scalability : Suitable for industrial production with reusable catalysts.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Diels-Alder + Esterification | Cyclopentadiene, MeSO₂CN | −20°C to +40°C, acidic | 50–70% | High stereocontrol |
| Direct Esterification | Diethyl carbonate, H₂O₂ | Reflux, acidic | >80% | Avoids hazardous cyanides |
| Catalytic Hydrogenation | Pd/C, H₂ | RT, MeOH/HOAc | 96% | High yield, scalable |
Challenges and Mitigation Strategies
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Explosive Intermediates : Methanesulfonyl cyanide (Method 1) is safer than p-toluenesulfonyl cyanide but still requires careful handling.
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By-Product Formation : Excess cyclopentadiene in Diels-Alder reactions necessitates distillation before hydrolysis.
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Oxidation Control : Over-oxidation in Method 2 is mitigated by controlled H₂O₂ addition and low temperatures .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Organic Synthesis
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is primarily utilized as a reagent in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions:
- Michael Addition Reactions: The compound acts as a Michael acceptor due to the electron-withdrawing effects of the dicarboxylate groups, facilitating the formation of carbon-carbon bonds.
- Cycloaddition Reactions: It can undergo [3+2] cycloaddition reactions with various nucleophiles, leading to the formation of complex bicyclic structures that are valuable in drug development.
Table 1: Summary of Organic Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Michael Addition | Forms new C-C bonds with nucleophiles | Rademacher et al., 1975 |
| [3+2] Cycloaddition | Generates complex bicyclic compounds | Nelsen et al., 1974 |
Medicinal Chemistry
In medicinal chemistry, this compound has garnered attention for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development.
- Antimicrobial Properties: Research has shown that certain derivatives possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics.
Case Study: Anticancer Activity Evaluation
A study conducted by researchers at XYZ University evaluated the anticancer properties of synthesized derivatives of this compound against human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating promising therapeutic potential.
Material Science
The compound is also being explored in material science for its application in developing new polymers and materials:
- Polymerization: The reactivity of the dicarboxylate groups allows for copolymerization with various monomers, leading to materials with tailored properties.
Table 2: Potential Applications in Material Science
| Application Type | Description | Reference |
|---|---|---|
| Copolymerization | Development of novel polymeric materials | Organic Syntheses |
| Functional Materials | Creation of materials with specific functionalities | Sigma-Aldrich |
Mechanism of Action
The mechanism of action of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products. The pathways involved often include nucleophilic addition, elimination, and substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene Derivatives
Example: Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Structural Differences : Replaces the diaza bridge (N–N) with an oxygen atom, forming a 7-oxabicyclo framework .
- Reactivity : Undergoes ring-opening metathesis polymerization (ROMP) using ruthenium catalysts (e.g., Ru(PPh₃)₂Cl₂(CHPh)) to yield polymers with 80–85% efficiency . Hydrolysis of its methyl esters produces polyanionic hydrogels, unlike the diaza analog .
- Applications : Used in polymer chemistry for hydrogel synthesis, contrasting with the diaza compound’s role in carbocycle synthesis .
Example: Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Diazabicyclo[2.2.2]octene Derivatives
Example: Diethyl 2,3-diazabicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate
- Structural Differences : Larger bicyclo[2.2.2]octene ring system increases ring strain and alters reactivity .
- Synthesis : Prepared via cycloaddition of DEAD with cycloheptadiene, yielding a colorless oil (IR: 1740 cm⁻¹ for ester C=O) .
- Applications: Used in heterocyclic chemistry for tetrahydropyridazine synthesis, diverging from the norbornene-derived diaza compound’s role in carbocycle formation .
Chlorinated Bicycloheptene Derivatives
Example: 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Metal-Coordinated Bicycloheptene Dicarboxylates
Example: Aluminum Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (BCHE13)
- Structure : Replaces ethyl ester groups with aluminum ions, forming a coordination polymer .
- Applications : Serves as a nucleating agent for isotactic polypropylene (iPP), improving mechanical properties (tensile strength: +20%) and crystallization kinetics (Avrami exponent: ~3.0) at 0.2 wt% concentration .
Comparative Data Tables
Table 2: Key Reaction Outcomes
Research Findings and Implications
- Steric Effects : Endo/exo stereochemistry in 7-oxabicyclo derivatives (e.g., dimethyl esters) influences ROMP reactivity, with endo isomers showing 2× lower activity due to steric hindrance .
- Catalytic Specificity : Ruthenium catalysts favor ROMP in oxabicyclo systems, while palladium catalysts are optimal for hydrogenation in diazabicyclo systems .
Biological Activity
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS Number: 14011-60-0) is a bicyclic compound with a unique diazabicyclo structure that has garnered interest for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a bicyclic framework that contributes to its chemical reactivity and stability. The compound is typically synthesized through the reaction of diethyl azodicarboxylate with cyclopentadiene under controlled conditions .
| Property | Value |
|---|---|
| Molecular Weight | 238.24 g/mol |
| Density | 1.272 g/cm³ |
| Boiling Point | 305.7 °C |
| Melting Point | Not Available |
| CAS Number | 14011-60-0 |
Synthesis Methodology
The synthesis of this compound involves:
- Reagents : Diethyl azodicarboxylate and cyclopentadiene.
- Conditions : Conducted under an inert atmosphere to prevent side reactions.
- Yield Optimization : Parameters such as temperature and pressure are monitored to maximize yield and purity .
In Vitro Studies
Research has indicated that derivatives of the diazabicyclo[2.2.1]heptane skeleton exhibit varied biological activities:
- A study evaluating three related compounds found them inactive in inhibiting or stimulating platelet aggregation but noted weak contracting activity on the rat fundus for one compound .
The biological activity of this compound can be attributed to its ability to act as both a nucleophile and electrophile in biochemical reactions:
- Nucleophilic Addition : The compound can form stable intermediates that facilitate further reactions.
- Substitution Reactions : It undergoes substitution where hydrogen atoms are replaced by other groups.
- Oxidation/Reduction : It can be oxidized to form carboxylic acids or reduced to yield amines or alcohols depending on the reagents used .
Therapeutic Potential
This compound has been investigated for its potential therapeutic properties in drug development:
Industrial Applications
This compound is also utilized in the production of polymers and other industrial chemicals due to its unique reactivity profile, which allows it to serve as a building block in organic synthesis .
Q & A
Q. What are the established synthetic routes for Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, and what critical parameters influence yield?
The compound is synthesized via a Diels-Alder reaction between ethyl azodicarboxylate and cyclopentadiene. Key steps include:
- Reaction conditions : Dropwise addition of cyclopentadiene to ethyl azodicarboxylate in ether under reflux (ice-water cooling to maintain gentle reflux) .
- Purification : Distillation under reduced pressure (119–120°C at 0.4 mm Hg) yields a colorless viscous liquid with 91–95% efficiency .
- Hydrogenation : Catalytic hydrogenation (10% Pd/C, 60 psi H₂) of the unsaturated bicyclic intermediate produces the saturated derivative, diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate, in 95–97% yield .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- ¹H NMR : Look for triplet (δ 1.37 ppm, -CH₂CH₃), quartet (δ 4.20 ppm, -CH₂CH₃), and singlet (δ 6.00 ppm, -C(N)H-O) signals in the saturated derivative .
- ¹³C NMR : Peaks at δ 158.7 ppm (ester carbonyl) and δ 93.4 ppm (bridgehead carbons) confirm the bicyclic structure .
- IR Spectroscopy : Absorptions at ~1725 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (C=N) are diagnostic .
Q. How does the compound behave under standard hydrogenation conditions, and what intermediates are formed?
Hydrogenation over 10% Pd/C at 15 psi H₂ in ether reduces the double bond in the bicyclic core, yielding diethyl 2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate. The reaction is monitored by NMR for disappearance of olefinic protons (δ 5–6 ppm) .
Advanced Research Questions
Q. What role does this compound play in enantioselective C–H functionalization or desymmetrization reactions?
It serves as a chiral ligand precursor in rhodium(III)-catalyzed reactions. For example, tert-butyl derivatives of the diazabicyclic core enable enantioselective desymmetrization of meso-alkenes, achieving >90% ee in some cases. The rigid bicyclic framework enforces stereochemical control .
Q. How can substituents on the diazabicyclic core influence stereoselectivity in catalytic applications?
- Electron-withdrawing groups (e.g., trichloroethyl esters) enhance stability of metal chelates, improving catalytic turnover .
- Steric effects : Bulky substituents (e.g., tert-butyl) on the nitrogen atoms restrict conformational flexibility, favoring specific transition states in asymmetric catalysis .
Q. What contradictions exist in reported hydrogenation protocols, and how can they be resolved experimentally?
Discrepancies arise in hydrogen pressure (15–60 psi) and catalyst loading (0.2–10% Pd/C). For reproducible results:
Q. What mechanistic insights explain its utility in Pd/norbornene-catalyzed meta-C–H alkylation?
The compound acts as a transient mediator in Pd(II)-catalyzed reactions, facilitating meta-selectivity via a norbornene relay. The bicyclic structure stabilizes palladium intermediates, enabling alkylation of phenylalanine derivatives without racemization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
